3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenoxy group, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenoxy intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final thiazolotriazole structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with mild reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole stands out due to its unique thiazolotriazole core, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-[(4-methoxyphenoxy)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C20H17N3O5S/c1-24-13-2-4-14(5-3-13)25-10-16-9-23-19(21-22-20(23)29-16)11-26-15-6-7-17-18(8-15)28-12-27-17/h2-9H,10-12H2,1H3 |
InChI Key |
FENJKHGAFTWMEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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